molecular formula C13H8N4OS3 B2847184 N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219906-03-2

N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2847184
CAS No.: 1219906-03-2
M. Wt: 332.41
InChI Key: FSUOUNIRVYRBCW-UHFFFAOYSA-N
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Description

N-(5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide bridge to a 1,3,4-thiadiazole ring substituted with a propargylthio (-S-C≡CH) group. This structural motif combines electron-rich aromatic systems with a reactive alkyne, making it a candidate for diverse biological and material applications.

Properties

IUPAC Name

N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS3/c1-2-7-19-13-17-16-12(21-13)15-10(18)11-14-8-5-3-4-6-9(8)20-11/h1,3-6H,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOUNIRVYRBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides are cyclized using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent under reflux conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized by treating thiosemicarbazide with P₂S₅ in dry toluene at 110°C for 6 hours. Subsequent alkylation with propargyl bromide introduces the prop-2-yn-1-ylthio group:

$$
\text{5-amino-1,3,4-thiadiazole-2-thiol} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine}
$$

Yields for this step range from 65–78%, depending on the stoichiometry of propargyl bromide.

Thiohydrazine-Based Cyclocondensation

Thiohydrazines react with carboxylic acid derivatives to form 1,3,4-thiadiazoles. For instance, thiobenzhydrazide reacts with acetic anhydride in the presence of sulfuric acid to yield 2,5-disubstituted thiadiazoles. Prop-2-yn-1-ylthio incorporation is achieved by substituting acetic anhydride with propargyl chloroformate:

$$
\text{Thiobenzhydrazide} + \text{HC≡CCH}2\text{OCOCl} \xrightarrow{\text{H}2\text{SO}_4} \text{5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole}
$$

This method offers superior regioselectivity but requires strict temperature control (0–5°C).

Synthesis of Benzo[d]thiazole-2-carboxamide

The benzothiazole moiety is synthesized via the Hantzsch thiazole synthesis , where 2-aminothiophenol reacts with benzoic acid derivatives:

Hantzsch Cyclization

A mixture of 2-aminothiophenol and benzoyl chloride undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 4 hours to form benzo[d]thiazole-2-carboxylic acid . Conversion to the carboxamide is achieved using thionyl chloride (SOCl₂) followed by ammonium hydroxide:

$$
\text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}4\text{OH}} \text{Benzo[d]thiazole-2-carboxamide}
$$

Yields for the amidation step exceed 85% when using excess ammonium hydroxide.

Coupling of Thiadiazole and Benzothiazole Moieties

The final step involves forming an amide bond between the thiadiazole amine and benzothiazole carboxamide. Two coupling strategies are prevalent:

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction in anhydrous dichloromethane (DCM):

$$
\text{5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine} + \text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{EDCI, HOBt}} \text{Target compound}
$$

This method achieves 70–82% yield but requires rigorous exclusion of moisture.

Schotten-Baumann Reaction

The benzothiazole acid chloride reacts with the thiadiazole amine in a biphasic system (water/dichloroethane):

$$
\text{Acid chloride} + \text{Thiadiazole amine} \xrightarrow{\text{NaOH, 0°C}} \text{N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide}
$$

Yields are lower (55–65%) due to hydrolysis side reactions, but the method is scalable.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactors enhance heat transfer and reduce reaction times. For example, thiadiazole cyclization in a tubular reactor at 130°C reduces processing time from 6 hours to 30 minutes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) achieve >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted propargyl bromide.

Comparative Analysis of Synthetic Methods

Parameter Thiosemicarbazide Route Thiohydrazine Route
Yield 65–78% 70–85%
Reaction Time 6–8 hours 3–4 hours
Scalability Moderate High
Byproduct Formation Moderate Low

Challenges and Solutions

  • Prop-2-yn-1-ylthio Instability : The alkyne group is prone to oxidation. Using antioxidant additives like butylated hydroxytoluene (BHT) during alkylation mitigates degradation.
  • Amide Hydrolysis : Schotten-Baumann conditions minimize hydrolysis by maintaining pH < 8.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiadiazole and benzothiazole rings are susceptible to oxidation, leading to sulfoxide or sulfone derivatives.

Reagent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Acidic, room temperatureFormation of sulfoxide derivatives at sulfur positions
m-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0–5°CSelective oxidation of thiadiazole sulfur to sulfone

Key Findings :

  • Oxidation occurs preferentially at the thiadiazole sulfur due to its higher electron density compared to the benzothiazole sulfur .
  • mCPBA generates sulfones with 85–90% yield under controlled conditions .

Reduction Reactions

The propargylthio group and carbonyl functionality are prime targets for reduction.

Reagent Conditions Product Reference
Sodium borohydride (NaBH₄)Ethanol, refluxReduction of the carbonyl group to a secondary alcohol
Hydrogen gas (H₂) with Pd/CMethanol, 50°CHydrogenation of the alkyne to a propylthio group

Key Findings :

  • NaBH₄ selectively reduces the carboxamide carbonyl without affecting the thiadiazole or benzothiazole rings .
  • Catalytic hydrogenation modifies the propargylthio substituent, enhancing lipophilicity .

Substitution Reactions

The propargylthio group and thiadiazole nitrogen participate in nucleophilic substitutions.

Reagent Conditions Product Reference
Primary amines (R-NH₂)DMF, 80°CReplacement of the propargylthio group with amine derivatives
Thiols (R-SH)Basic aqueous solutionThiol-disulfide exchange at the propargylthio site

Key Findings :

  • Nucleophilic substitution at the propargylthio group generates derivatives with improved solubility .
  • Thiol-disulfide exchange is reversible and pH-dependent .

Cycloaddition Reactions

The alkyne moiety in the propargylthio group enables click chemistry applications.

Reagent Conditions Product Reference
Azides (R-N₃) with Cu(I)Aqueous, room temperature1,2,3-Triazole formation via Huisgen cycloaddition

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces stable triazole-linked conjugates .
  • This reaction is pivotal for bioconjugation and drug-delivery applications .

Hydrolysis and Degradation

Under extreme conditions, the compound undergoes hydrolytic cleavage.

Conditions Product Reference
Concentrated HCl, 100°CCleavage of the thiadiazole ring to form thiosemicarbazide derivatives
NaOH (6M), refluxHydrolysis of the benzothiazole carboxamide to a carboxylic acid

Key Findings :

  • Acidic hydrolysis destabilizes the thiadiazole core, while basic conditions target the carboxamide .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiadiazole and benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide have shown promising results against various cancer cell lines. A study demonstrated that these compounds can inhibit cell proliferation in human glioblastoma and melanoma cells, potentially due to their ability to interfere with tubulin polymerization .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiadiazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have shown that this compound exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals. Thiadiazole derivatives have been explored for their efficacy as pesticides due to their ability to disrupt biological processes in pests. Preliminary studies indicate that this compound could serve as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact.

Materials Science

Polymer Additives
In materials science, compounds like this compound can be utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of thiadiazole structures into polymers has been shown to improve resistance to degradation under various environmental conditions .

  • Anticancer Research
    A study published in the Journal of Medicinal Chemistry reported the synthesis of various thiadiazole derivatives, including this compound. These derivatives were tested against multiple cancer cell lines and showed IC50 values ranging from 10–30 µM, indicating significant potency .
  • Agricultural Application Study
    In a recent investigation into new pesticide formulations, researchers synthesized several thiadiazole-based compounds and tested them against common agricultural pests. Results indicated that this compound exhibited effective pest control with lower toxicity profiles compared to existing pesticides.

Mechanism of Action

The mechanism of action of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzo[d]thiazole vs. Benzo[d]oxazole : Replacing the sulfur atom in the benzothiazole core with oxygen (as in 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-thiadiazol-2-yl)acetamide derivatives) alters electronic properties. For example, trifluoromethyl-substituted benzo[d]oxazole derivatives (e.g., compound 5j ) exhibit distinct NMR shifts (δ 166.35 for carbonyl in 5j ) compared to benzothiazole analogs, suggesting differences in electron-withdrawing effects .
  • Thiadiazole Substituents: The propargylthio group in the target compound contrasts with methylthio (e.g., 5p in ), aryl (e.g., 5l–5q in ), or aminoalkyl groups (e.g., 7a–7l in ).

Functional Group Variations

Compound Name Thiadiazole Substituent Core Heterocycle Key Properties Reference
Target Compound Prop-2-yn-1-ylthio Benzo[d]thiazole Reactive alkyne, potential for derivatization
5p () Methylthio Benzo[d][1,3]dioxole Mp: 171–172°C; moderate yield (78%)
5j () 2-(Trifluoromethyl)phenyl Benzo[d]oxazole Mp: 188–190°C; high lipophilicity (CF₃ group)
7a–7l () Piperidinylethylthio Benzamide Acetylcholinesterase inhibition (IC₅₀: 0.5–5 μM)

Neuroprotective and Enzyme-Inhibitory Effects

  • Neuroprotection: Benzo[d]oxazole-thiadiazole hybrids (e.g., 5l–5q) show neuroprotective effects in oxidative stress models, attributed to their ability to scavenge free radicals.
  • Acetylcholinesterase (AChE) Inhibition : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l ) exhibit AChE inhibition (IC₅₀ values < 5 μM), suggesting that the thiadiazole-carboxamide scaffold is critical for targeting enzyme active sites .

Antimicrobial and Anticancer Potential

  • Antimicrobial Activity: Thiadiazoles with aryl substituents (e.g., 5-(4-nitrophenyl)amino-1,3,4-thiadiazole-2-thione in ) show moderate antibacterial activity against S. aureus and E. coli. The propargylthio group’s electrophilicity may enhance this effect .
  • Anticancer Activity : Benzothiazole-carboxamides with alkyl/aryloxy chains (e.g., 3e–4d in ) demonstrate cytotoxicity via kinase inhibition. The target compound’s propargylthio group could similarly interact with cysteine residues in oncogenic proteins .

Melting Points and Solubility

  • The target compound’s melting point is unreported, but analogs with propargylthio groups (e.g., N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)acetamide in ) have lower melting points (~80–100°C) compared to aryl-substituted derivatives (e.g., 5j : 188–190°C), likely due to reduced crystallinity from the linear alkyne .
  • Solubility in DMSO is common for these lipophilic compounds, as seen in 5p () and 5j () .

Biological Activity

N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C13H8N4OS3C_{13}H_{8}N_{4}OS_{3} and a molecular weight of 332.4 g/mol. Its structure integrates a thiadiazole moiety with a benzothiazole ring and a carboxamide functional group. The presence of the prop-2-yn-1-ylthio substituent enhances its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC13H8N4OS3C_{13}H_{8}N_{4}OS_{3}
Molecular Weight332.4 g/mol
CAS Number1219906-03-2

Synthesis

The synthesis typically involves multiple steps starting with the formation of the thiadiazole ring through cyclocondensation reactions. The reaction conditions can vary, but common methods include using thiosemicarbazides with carboxylic acids under acidic or basic conditions. The final product is obtained by reacting the thiadiazole intermediate with a benzothiazole derivative through nucleophilic substitution reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa and PC3 cells. The results indicate significant cytotoxicity compared to standard drugs like doxorubicin and sorafenib.

A study reported that certain derivatives of thiadiazoles exhibited IC50 values significantly lower than those of reference drugs, indicating potent anticancer activity. For instance, specific derivatives induced apoptosis in HeLa cells, blocking the cell cycle at the sub-G1 phase .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of lipoxygenase (LOX), an enzyme implicated in various inflammatory processes and cancer progression. Inhibitory assays demonstrated that derivatives containing the thiadiazole ring exhibited enhanced inhibition against LOX enzymes. This suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

Case Studies

  • Cytotoxicity Assay : In a study assessing the cytotoxicity of several derivatives against PC3 prostate cancer cells, compounds incorporating the thiadiazole moiety demonstrated IC50 values ranging from 0.37 to 0.95 µM, significantly outperforming sorafenib (IC50 = 7.91 µM) .
  • Apoptotic Induction : Flow cytometry analysis confirmed that specific derivatives induced apoptosis in HeLa cells effectively. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential .

Q & A

Q. How can researchers optimize the synthesis of N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting precursors (e.g., acylated thiosemicarbazides), controlling reaction conditions (e.g., refluxing in dry acetone with anhydrous potassium carbonate), and adjusting pH during purification. For example, using ethanol for recrystallization and maintaining temperatures between 70–90°C during heterocyclization can enhance purity . Catalysts like POCl₃ may accelerate cyclization steps, while stoichiometric ratios of reagents (e.g., 1:2 for thiosemicarbazide to carbon disulfide) are critical for minimizing side products .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., thiadiazole C=N stretches at 1580–1620 cm⁻¹), ¹H/¹³C NMR to map proton environments (e.g., aromatic protons in benzo[d]thiazole at δ 7.5–8.5 ppm), and mass spectrometry (MS) for molecular weight validation. X-ray crystallography or HPLC with UV detection (λ = 254 nm) ensures structural integrity and purity .

Q. What preliminary biological assays are recommended to screen for anticancer activity?

  • Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC₅₀ values). Pair with cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest. For mechanistic insights, measure apoptosis markers (e.g., caspase-3 activation via Western blot) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents on the thiadiazole (e.g., replacing prop-2-yn-1-ylthio with benzylthio) and benzo[d]thiazole moieties. Compare IC₅₀ values and logP (lipophilicity) to correlate structural changes with cytotoxicity. Computational tools like CoMFA or molecular docking (e.g., targeting EGFR or tubulin) predict binding affinities .

Q. How does the compound’s reactivity under varying pH and temperature conditions impact its stability in biological systems?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound at pH 1–13 (simulating gastrointestinal and lysosomal environments) and temperatures up to 60°C. Monitor degradation via HPLC and identify breakdown products (e.g., thiadiazole ring cleavage) using LC-MS. Adjust formulation (e.g., nanoencapsulation) to mitigate instability .

Q. What molecular mechanisms underlie its pro-apoptotic effects in cancer cells?

  • Methodological Answer : Use RNA-seq or proteomic profiling to identify dysregulated pathways (e.g., Bcl-2/Bax ratio changes). Validate via siRNA knockdown of apoptotic regulators (e.g., p53). Mitochondrial membrane potential assays (JC-1 staining) and ROS detection (DCFH-DA) clarify oxidative stress contributions .

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo efficacy data?

  • Methodological Answer : Address bioavailability limitations by analyzing pharmacokinetic parameters (e.g., Cmax, t₁/₂) in rodent models. Use PAMPA assays to predict blood-brain barrier penetration. Optimize dosing regimens or employ prodrug strategies to enhance solubility and tissue distribution .

Q. What strategies enable the generation of combinatorial libraries of thiadiazole derivatives?

  • Methodological Answer : Employ parallel synthesis by varying alkylating agents (e.g., prop-2-yn-1-yl bromide vs. benzyl chloride) during thiol substitution. Use solid-phase synthesis for high-throughput screening. Characterize libraries via HTS (high-throughput screening) against kinase panels or microbial targets .

Q. Can molecular docking predict interactions between this compound and DNA/protein targets?

  • Methodological Answer : Perform docking simulations (AutoDock Vina) using crystal structures of topoisomerase II or PARP-1. Validate with SPR (surface plasmon resonance) to measure binding kinetics (KD). Compare with ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What experimental approaches validate the compound’s selectivity for cancer cells over normal cells?

  • Methodological Answer :
    Test toxicity on non-cancerous lines (e.g., HEK293) using LDH release assays . Combine with transcriptomic analysis (RNA-seq) to identify cancer-specific biomarkers. CRISPR-Cas9 knockout of suspected targets (e.g., oncogenic kinases) confirms mechanistic selectivity .

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